molecular formula C45H65ClN2O10 B1193357 N-(m-PEG4)-N'-(PEG4-acid)-Cy5

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Cat. No. B1193357
M. Wt: 829.47
InChI Key: VGWYWHBAFATVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near infrared (NIR) fluorescent Cy 5 labeled PEG derivative containing free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media. Cy5 labeled PEG derivative can be easily traced from its blue color and strong fluorescence.

Scientific Research Applications

Protein Resistance and Biomedical Applications

Polyethylene glycol (PEG) shows promise for protein resistance and preserving protein function in biomedical applications. A study by Du, Jin, and Jiang (2018) used PEG-based bifunctional platforms with antifouling properties for plasma proteins. This study utilized long PEG chains for installing functional biomolecules and short PEG chains as a protective layer to suppress nonspecific protein adsorption (Du, Jin, & Jiang, 2018).

Gene Delivery for Hepatocytes

Lim, Yeom, and Park (2000) developed a block copolymer using cationic polymer and PEG as a DNA carrier, highlighting the potential of PEG-based systems in gene delivery specifically targeting hepatocytes. The study demonstrated increased gene transfection efficiency in HepG2 human hepatocarcinoma cells (Lim, Yeom, & Park, 2000).

Surface Engineering and Fluorescence Immunoassay

Akers et al. (2017) explored the effects of surface engineering modifications on poly(methylmethacrylate) (PMMA), influencing fluorescence immunoassays' outcomes. This included modifications with PEG-based compounds, indicating the relevance of PEG in altering immunoassay efficiency and specificity (Akers et al., 2017).

Cartilage Tissue Engineering

Han et al. (2018) reported on a biocompatible, cross-linkable hydrogel derived from hyaluronic acid for cartilage tissue engineering. The study confirms the potential of PEG4-modified hydrogels in supporting cell survival and cartilaginous tissue regeneration (Han et al., 2018).

Peptide and Protein PEGylation

Roberts, Bentley, and Harris (2002) discussed the importance of PEG in the covalent modification of biological macromolecules. Their work highlights PEGylation's role in shielding antigenic sites, altering biodistribution, and improving stability and solubility of peptides and proteins (Roberts, Bentley, & Harris, 2002).

Drug Delivery and Antitumor Activity

Omar, Leichtman Bardoogo, Corem-Salkmon, and Mizrahi (2017) developed a novel drug delivery prototype using PEG4 for efficient delivery of hydrophobic chemotrophic drugs. Their study showed improved cellular uptake and cytotoxicity against cancer cells, indicating the potential of PEG4 in antitumor applications (Omar et al., 2017).

Atom Transfer Radical Polymerization

Shen and Zhu (2001) explored the use of polyethylene (PE) and PEG grafted with N,N,N‘,N‘-tetraethyldiethylenetriamine for atom transfer radical polymerization. This highlights the utility of PEG in enhancing the catalytic activity and control of polymerization processes (Shen & Zhu, 2001).

HIV Entry Inhibition

Zappe, Snell, and Bossard (2008) used PEGylation to modify Cyanovirin-N, a potent inhibitor of HIV, to retain significant anti-HIV activity. This exemplifies PEG's role in enhancing the pharmaceutical use of proteins (Zappe, Snell, & Bossard, 2008).

Magnetic Nanoparticles for Biomedical Application

Tudisco et al. (2013) functionalized Fe3O4 magnetic nanoparticles with PEG for biomedical applications. Their research demonstrates the use of PEG in enhancing biocompatibility and efficiency of drug delivery systems (Tudisco et al., 2013).

properties

Product Name

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Molecular Formula

C45H65ClN2O10

Molecular Weight

829.47

IUPAC Name

1-(14-carboxy-3,6,9,12-tetraoxatetradecyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C45H64N2O10.ClH/c1-44(2)37-13-9-11-15-39(37)46(20-23-52-28-31-56-34-33-54-26-25-50-5)41(44)17-7-6-8-18-42-45(3,4)38-14-10-12-16-40(38)47(42)21-24-53-29-32-57-36-35-55-30-27-51-22-19-43(48)49;/h6-18H,19-36H2,1-5H3;1H

InChI Key

VGWYWHBAFATVCR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1N/2CCOCCOCCOCCOC)(C)C2=C/C=C/C=C/C3=[N+](CCOCCOCCOCCOCCC(O)=O)C(C=CC=C4)=C4C3(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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